An In-depth Technical Guide to the Chemical Structure and Properties of Prunasin
An In-depth Technical Guide to the Chemical Structure and Properties of Prunasin
This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and metabolic pathways of Prunasin. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
Prunasin is a cyanogenic glycoside, a class of secondary metabolites found in numerous plant species.[1][2] Chemically, it is the glucoside of (R)-mandelonitrile.[3] Prunasin plays a significant role in plant defense mechanisms by releasing toxic hydrogen cyanide upon enzymatic hydrolysis.[1][4] It is a precursor to the diglucoside amygdalin, another well-known cyanogenic glycoside.[3][5][6][7] This guide delves into the core chemical and biological aspects of Prunasin.
Chemical Structure and Properties
Prunasin, with the IUPAC name (R)-(β-D-Glucopyranosyloxy)(phenyl)acetonitrile, is characterized by a mandelonitrile aglycone linked to a glucose molecule via a β-glycosidic bond.[3] Its stereoisomer is Sambunigrin, which has the (S)-configuration at the benzylic carbon.[8]
Chemical Identifiers
A summary of the key chemical identifiers for Prunasin is presented in Table 1.
| Identifier | Value |
| IUPAC Name | (R)-(β-D-Glucopyranosyloxy)(phenyl)acetonitrile[3] |
| Systematic IUPAC Name | (R)-Phenyl{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}acetonitrile[3] |
| CAS Number | 99-18-3[3][9] |
| PubChem CID | 119033[3][9] |
| ChEBI ID | CHEBI:17396[3][9] |
| InChI | InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12-,13+,14+/m0/s1[3][9] |
| SMILES | C1=CC=C(C=C1)--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O">C@@HO[3][9] |
Physicochemical Properties
The fundamental physicochemical properties of Prunasin are detailed in Table 2.
| Property | Value |
| Chemical Formula | C14H17NO6[3][9] |
| Molar Mass | 295.291 g·mol−1[3] |
| Appearance | Solid[10] |
| Melting Point | 122 - 123 °C[10] |
Biosynthesis of Prunasin
The biosynthesis of Prunasin originates from the amino acid L-phenylalanine.[2][3][5] The pathway primarily involves two cytochrome P450 (CYP) enzymes and a UDP-glucosyltransferase (UGT).[3]
Biosynthetic Pathway in Prunus species
In species such as Prunus dulcis (almond), the biosynthesis proceeds as follows:
-
Hydroxylation and Decarboxylation: L-phenylalanine is converted to phenylacetaldoxime by the enzyme CYP79D16.[1][3]
-
Conversion to Mandelonitrile: Phenylacetaldoxime is then converted to mandelonitrile by the enzyme CYP71AN24.[1][3][5]
-
Glycosylation: Finally, mandelonitrile is glycosylated by UGT85A19 or UGT94AF3 using UDP-glucose to form (R)-prunasin.[3][5]
Metabolic Pathways
Prunasin can be further metabolized into amygdalin or catabolized to release hydrogen cyanide.
Conversion to Amygdalin
Prunasin is the direct precursor to amygdalin.[6] This conversion is catalyzed by the UDP-glucosyltransferases UGT94AF1 or UGT94AF2, which add a second glucose molecule.[3]
Catabolism and Cyanogenesis
The breakdown of Prunasin, known as cyanogenesis, is a two-step enzymatic process:
-
Hydrolysis to Mandelonitrile: Prunasin is hydrolyzed by prunasin hydrolase, a specific β-glucosidase, to yield D-glucose and mandelonitrile.[3][5][7]
-
Dissociation of Mandelonitrile: Mandelonitrile is unstable and can spontaneously or enzymatically (catalyzed by mandelonitrile lyase) dissociate into benzaldehyde and toxic hydrogen cyanide.[3][5][7]
Experimental Protocols
Enzymatic Synthesis of Prunasin (In Vitro)
This protocol outlines the key steps for the in vitro biosynthesis of Prunasin from L-phenylalanine, based on the characterized enzymatic pathway.
Materials:
-
L-phenylalanine
-
CYP79D16 enzyme (recombinantly expressed)
-
CYP71AN24 enzyme (recombinantly expressed)
-
UGT85A19 or UGT94AF3 enzyme (recombinantly expressed)
-
UDP-glucose
-
NADPH
-
Cytochrome P450 reductase
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)
Procedure:
-
Step 1: Phenylacetaldoxime Synthesis:
-
Set up a reaction mixture containing L-phenylalanine, CYP79D16, NADPH, and cytochrome P450 reductase in the reaction buffer.
-
Incubate at an optimal temperature (e.g., 30°C) for a specified time.
-
Monitor the formation of phenylacetaldoxime using HPLC or LC-MS.
-
-
Step 2: Mandelonitrile Synthesis:
-
To the reaction mixture from Step 1, add the CYP71AN24 enzyme.
-
Continue incubation and monitor the conversion of phenylacetaldoxime to mandelonitrile.
-
-
Step 3: Prunasin Synthesis:
-
Add UDP-glucose and the UGT85A19 or UGT94AF3 enzyme to the reaction mixture containing mandelonitrile.
-
Incubate to allow for the glycosylation of mandelonitrile to Prunasin.
-
The final product, Prunasin, can be purified using techniques like column chromatography followed by identification and quantification using NMR and MS.
-
Quantitative Analysis by ¹H-NMR Spectroscopy
This method allows for the quantification of Prunasin in plant extracts.[11]
Sample Preparation:
-
Lyophilize plant material (e.g., leaves).
-
Extract the powdered material with a solvent mixture such as methanol-d4 and a phosphate buffer in D2O (e.g., pH 6.0).
-
Include an internal standard with a known concentration for quantification.
-
Centrifuge the extract to remove solid debris and use the supernatant for NMR analysis.
NMR Acquisition Parameters (Example):
-
Spectrometer: 400 MHz or higher
-
Solvent: Methanol-d4/D2O buffer
-
Pulse Program: Standard 1D proton experiment with water suppression.
-
Relaxation Delay (d1): A long delay (e.g., 15 seconds) is crucial for accurate quantification to ensure full relaxation of the protons.[11]
-
Number of Scans: Sufficient scans (e.g., 128) to achieve a good signal-to-noise ratio.
Data Analysis:
-
Identify the characteristic singlet signal for the anomeric proton of Prunasin.
-
Integrate the area of this signal and compare it to the integral of the known internal standard to calculate the concentration of Prunasin in the sample.
-
2D NMR techniques like HMBC can be used to confirm the identity of Prunasin in complex mixtures by observing correlations between key protons and carbons.[11]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical tool for the structural elucidation and quantification of Prunasin.
¹H-NMR and ¹³C-NMR Data
The following table summarizes representative chemical shifts for Prunasin. Note that values can vary slightly depending on the solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aglycone | ||
| C-α (benzylic CH) | ~5.9 | ~68 |
| C-CN (nitrile) | - | ~118 |
| Aromatic C | ~7.4-7.5 | ~127-135 |
| Glycone (Glucose) | ||
| H-1' (anomeric) | ~4.9 | ~102 |
| H-2' - H-6' | ~3.2-3.9 | ~61-77 |
Biological Significance and Toxicity
Prunasin's primary role in plants is as a defense compound.[1] The release of hydrogen cyanide upon tissue damage deters herbivores and pathogens.[4] The toxicity of Prunasin is directly linked to this release of cyanide, which is a potent inhibitor of cellular respiration.[3][4] The accumulation of Prunasin and its conversion to amygdalin are key factors in determining the bitterness and toxicity of kernels in Prunus species, such as almonds.[3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cyanogenic Glucosides and Derivatives in Almond and Sweet Cherry Flower Buds from Dormancy to Flowering [frontiersin.org]
- 3. Prunasin - Wikipedia [en.wikipedia.org]
- 4. Accumulation Pattern of Amygdalin and Prunasin and Its Correlation with Fruit and Kernel Agronomic Characteristics during Apricot (Prunus armeniaca L.) Kernel Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanogenic Glucosides and Derivatives in Almond and Sweet Cherry Flower Buds from Dormancy to Flowering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Prunasin Hydrolases during Fruit Development in Sweet and Bitter Almonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prunasin | C14H17NO6 | CID 119033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Prulaurasin | C14H17NO6 | CID 120639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
